

# Indisiran Technical Support Center: Assays and Off-Target Effects

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## Compound of Interest

Compound Name: Indisiran

Cat. No.: B12728326

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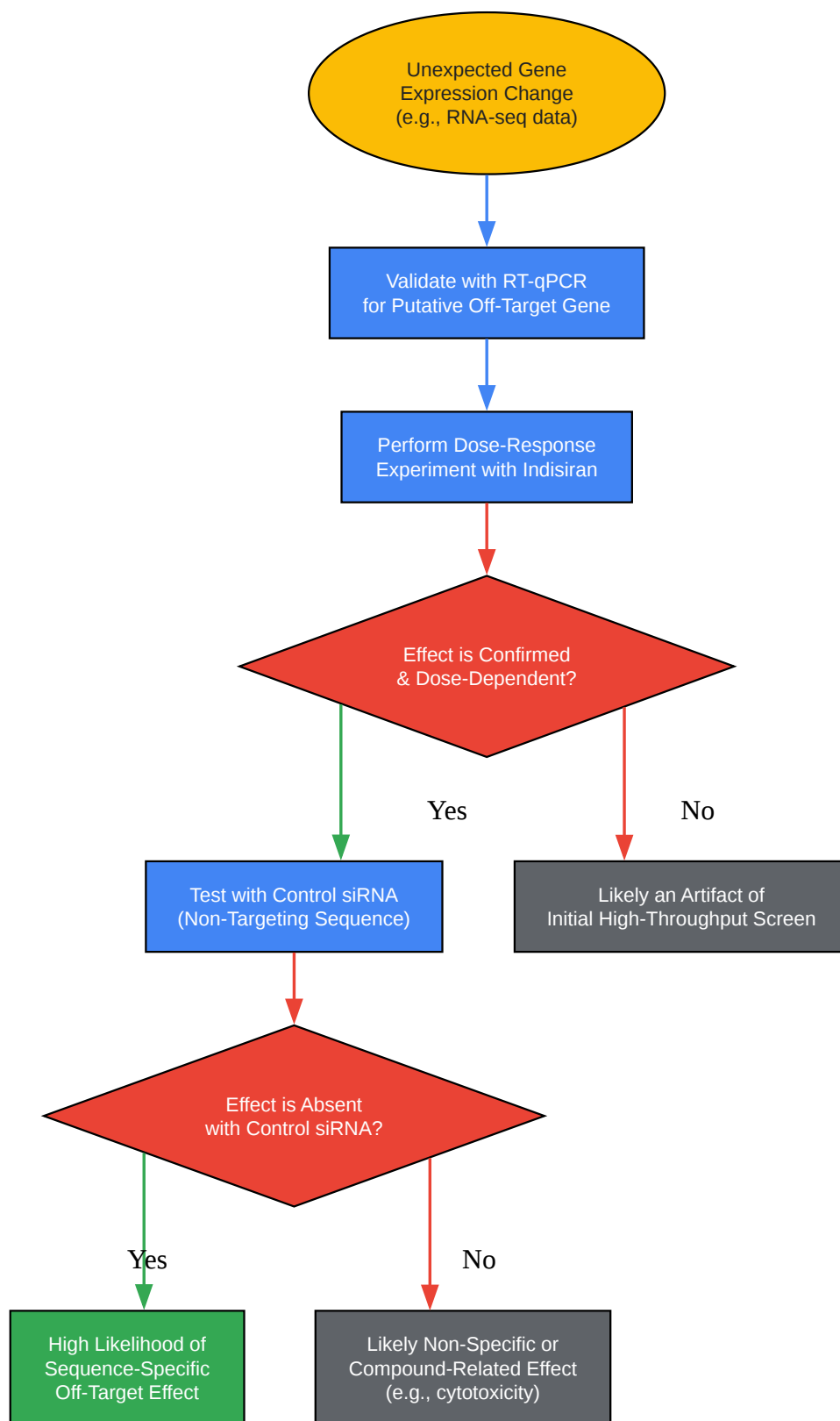
Welcome to the technical support resource for researchers working with Indisiran. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects in experimental assays.

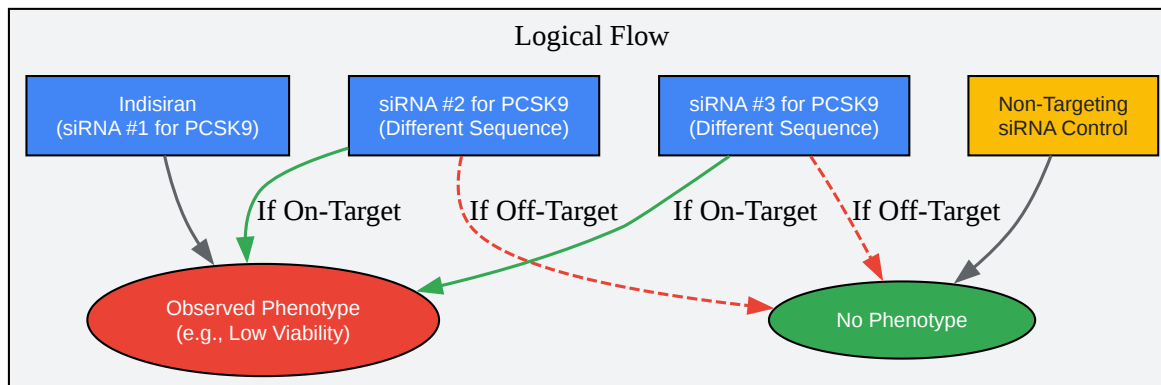
## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Indisiran?

Indisiran is a small interfering RNA (siRNA) designed to lower low-density lipoprotein cholesterol (LDL-C) levels.<sup>[1][2][3]</sup> It is conjugated with N-acetylgalactosamine (GalNAc), which allows it to be specifically taken up by hepatocytes (liver cells) through the asialoglycoprotein receptor (ASGPR).<sup>[1][3][4]</sup> Once inside the cell, Indisiran utilizes the natural RNA interference (RNAi) pathway.<sup>[2][5]</sup> The antisense strand of the Indisiran duplex is loaded into the RNA-induced silencing complex (RISC).<sup>[1][2][4]</sup> This complex then binds to the messenger RNA (mRNA) of the proprotein convertase subtilisin/kexin type 9 (PCSK9) gene.<sup>[1][2][3]</sup> This binding leads to the cleavage and subsequent degradation of the PCSK9 mRNA, which in turn prevents the synthesis of the PCSK9 protein.<sup>[2][3][4]</sup> Reduced PCSK9 levels lead to an increase in the number of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL-C from the bloodstream.<sup>[2][5]</sup>







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